molecular formula C11H13NO3 B14316455 1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene CAS No. 112082-99-2

1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene

Cat. No.: B14316455
CAS No.: 112082-99-2
M. Wt: 207.23 g/mol
InChI Key: ZAKUJLIUBAXITN-UHFFFAOYSA-N
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Description

1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by a benzene ring substituted with a nitro group (NO2) and a propan-2-yloxyethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-{1-[(propan-2-yl)oxy]ethenyl}benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The propan-2-yloxyethenyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, metal hydrides.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-Amino-4-{1-[(propan-2-yl)oxy]ethenyl}benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the propan-2-yloxyethenyl group can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-{1-[(propan-2-yl)oxy]ethenyl}benzene: Similar structure but with a methoxy group instead of a nitro group.

    1-{1-[(Propan-2-yl)oxy]ethenyl}-4-propylbenzene: Similar structure but with a propyl group instead of a nitro group.

    4-{1-[(Propan-2-yl)oxy]ethenyl}benzonitrile: Similar structure but with a nitrile group instead of a nitro group.

Uniqueness

1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is unique due to the presence of both a nitro group and a propan-2-yloxyethenyl group on the benzene ring

Properties

CAS No.

112082-99-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-nitro-4-(1-propan-2-yloxyethenyl)benzene

InChI

InChI=1S/C11H13NO3/c1-8(2)15-9(3)10-4-6-11(7-5-10)12(13)14/h4-8H,3H2,1-2H3

InChI Key

ZAKUJLIUBAXITN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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